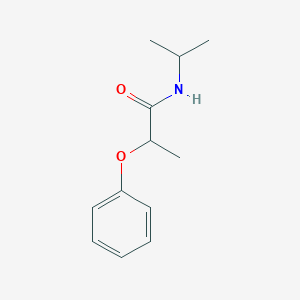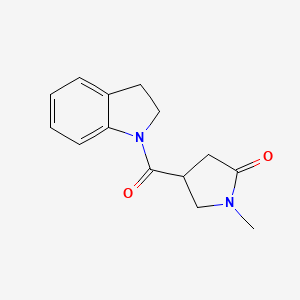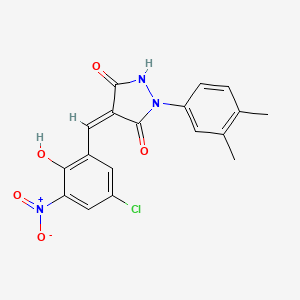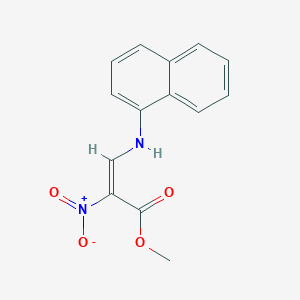
2,3-bis(3-iodophenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(3-iodophenyl)quinoxaline: is a heterocyclic compound with the molecular formula C20H12I2N2 and a molecular weight of 534.13 g/mol . This compound is characterized by the presence of two iodine atoms attached to phenyl rings at the 2 and 3 positions of the quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(3-iodophenyl)quinoxaline typically involves the condensation of 3-iodobenzene-1,2-diamine with 3-iodobenzil. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods: The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-bis(3-iodophenyl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoxaline core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoxaline core.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-bis(3-iodophenyl)quinoxaline is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: Quinoxaline derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents. They interact with biological targets such as DNA and enzymes, making them valuable in drug discovery and development .
Industry: In the industrial sector, quinoxaline derivatives are used in the development of materials with specific electronic and optical properties. They are also explored for their potential in agricultural chemicals .
Wirkmechanismus
The mechanism of action of 2,3-bis(3-iodophenyl)quinoxaline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
- 2,3-bis(phenylamino)quinoxaline
- 2,3-diphenylquinoxaline
- 2,3-bis(2-hydroxy-2-phenyl)ethenylquinoxaline
Comparison: 2,3-bis(3-iodophenyl)quinoxaline is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. Compared to other quinoxaline derivatives, the iodine substituents can enhance the compound’s ability to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2,3-bis(3-iodophenyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2N2/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWQILQAGBNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[(5E)-5-[(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5114303.png)

![10-BENZOYL-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5114318.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B5114330.png)
![2-(4-bromophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5114331.png)
![N-benzyl-3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5114345.png)
![N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide](/img/structure/B5114348.png)


![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5114367.png)
![2-(6-chloro-3-oxo-1-benzothien-2(3H)-ylidene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B5114371.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5114377.png)

